1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a carboxamide group (–CONH2) attached to the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-formylphenylhydrazine and ethyl acetoacetate.
Cyclization Reaction: The 4-formylphenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Formylation: The resulting pyrazole derivative undergoes formylation to introduce the formyl group at the 4-position of the phenyl ring.
Carboxamide Formation: Finally, the compound is treated with ammonia or an amine to convert the ester group into a carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can interact with various receptors or enzymes, affecting their function and leading to biological effects.
Comparison with Similar Compounds
1-(4-Formylphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Formylphenyl)-3,5-diaryl-2-pyrazolines: These compounds have similar structural features but differ in the substitution pattern on the pyrazole ring.
3-(4-Formylphenyl)-1H-pyrazole-4-carboxamide: This compound has the formyl group attached to a different position on the pyrazole ring.
1-(4-Formylphenyl)-1H-pyrazole-5-carboxamide: This compound has the carboxamide group attached to a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
1342099-15-3 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-(4-formylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-3-1-8(7-15)2-4-10/h1-7H,(H2,12,16) |
InChI Key |
FIBHVABVIVJEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)C(=O)N |
Origin of Product |
United States |
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